
4-(6-Bromopyridin-2-yl)piperidine-4-carboxamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Bromopyridin-2-yl)piperidine-4-carboxamide dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromopyridin-2-yl)piperidine-4-carboxamide dihydrochloride typically involves the reaction of 6-bromopyridine with piperidine derivatives under specific conditions. One common method includes the use of tert-butyl 4-(6-bromopyridin-2-yl)piperidine-1-carboxylate as an intermediate . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as chiral phosphoric acids .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Bromopyridin-2-yl)piperidine-4-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
4-(6-Bromopyridin-2-yl)piperidine-4-carboxamide dihydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(6-Bromopyridin-2-yl)piperidine-4-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-(6-Bromopyridin-2-yl)piperidine-4-carboxamide dihydrochloride is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This makes it a valuable compound for research and development in multiple fields.
Propriétés
Formule moléculaire |
C11H16BrCl2N3O |
|---|---|
Poids moléculaire |
357.07 g/mol |
Nom IUPAC |
4-(6-bromopyridin-2-yl)piperidine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C11H14BrN3O.2ClH/c12-9-3-1-2-8(15-9)11(10(13)16)4-6-14-7-5-11;;/h1-3,14H,4-7H2,(H2,13,16);2*1H |
Clé InChI |
RDRDRMBIVKFSEN-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(C2=NC(=CC=C2)Br)C(=O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


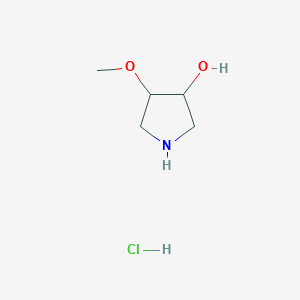
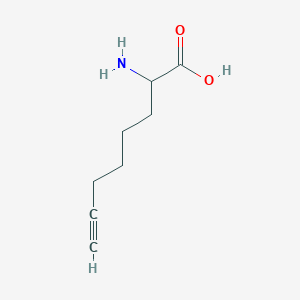
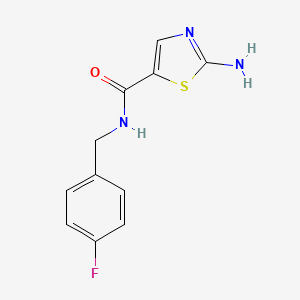
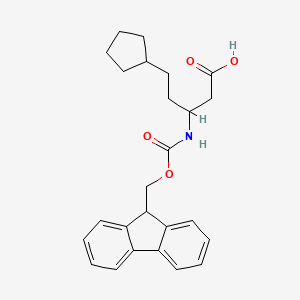

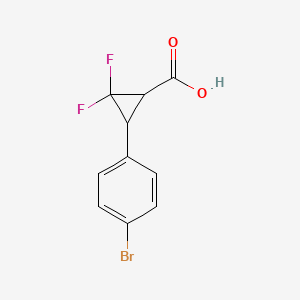


![2-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B12302617.png)

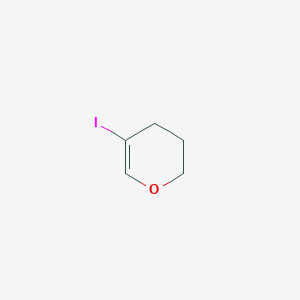
![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)


